2,3-Dichloro-5-ethenylpyridine
Overview
Description
2,3-Dichloro-5-ethenylpyridine is a chemical compound with the molecular formula C7H5Cl2N . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves various methods such as Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two chlorine atoms and an ethenyl group attached . The exact structure can be determined using techniques such as 1H and 13C NMR spectroscopy and HRMS .
Chemical Reactions Analysis
This compound, like other pyridine derivatives, can participate in a variety of chemical reactions. For instance, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is known to mediate hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
Safety and Hazards
Future Directions
The 1,3-diene motif, which is present in 2,3-Dichloro-5-ethenylpyridine, is widely found in many natural products and drug candidates with relevant biological activities. Therefore, the stereoselective preparation of dienes has attracted much attention, and the search for new synthetic protocols continues unabated .
Properties
CAS No. |
1001193-62-9 |
---|---|
Molecular Formula |
C7H5Cl2N |
Molecular Weight |
174.02 g/mol |
IUPAC Name |
2,3-dichloro-5-ethenylpyridine |
InChI |
InChI=1S/C7H5Cl2N/c1-2-5-3-6(8)7(9)10-4-5/h2-4H,1H2 |
InChI Key |
KQIYTGYKAXIQQW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(N=C1)Cl)Cl |
Origin of Product |
United States |
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